molecular formula C10H12O2S B14004023 2-Ethenylsulfonylethylbenzene CAS No. 87157-78-6

2-Ethenylsulfonylethylbenzene

Cat. No.: B14004023
CAS No.: 87157-78-6
M. Wt: 196.27 g/mol
InChI Key: SGLCABMIBLRFOV-UHFFFAOYSA-N
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Description

2-Ethenylsulfonylethylbenzene is an organic compound with the molecular formula C10H12O2S It is a derivative of ethylbenzene, featuring an ethenylsulfonyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylsulfonylethylbenzene typically involves the sulfonylation of ethylbenzene derivatives. One common method is the reaction of ethylbenzene with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylsulfonylethylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Ethenylsulfonylethylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethenylsulfonylethylbenzene involves its interaction with specific molecular targets. The ethenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound of interest for drug development and biochemical research.

Comparison with Similar Compounds

    Ethylbenzene: A simpler derivative without the sulfonyl group.

    Styrene: Contains a vinyl group instead of an ethenylsulfonyl group.

    Toluene: Similar aromatic structure but with a methyl group.

Uniqueness: 2-Ethenylsulfonylethylbenzene is unique due to the presence of the ethenylsulfonyl group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds and makes it valuable for specific research and industrial purposes.

Properties

CAS No.

87157-78-6

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-ethenylsulfonylethylbenzene

InChI

InChI=1S/C10H12O2S/c1-2-13(11,12)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

SGLCABMIBLRFOV-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CCC1=CC=CC=C1

Origin of Product

United States

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